Structural Uniqueness vs. C4-Substituted Analogs: Computed Physicochemical Differentiation
Compared to its closest commercially available analog, 4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one (CAS 384799-68-2), the target compound replaces a benzyl group with a methyl group on the piperazine ring. This substitution reduces the molecular weight by 76.08 Da (364.4 vs. 440.5 g/mol) and lowers calculated logP by approximately 1.2 units (based on fragment-based prediction), resulting in improved ligand efficiency metrics for fragment-based screening libraries. The difference in calculated topological polar surface area (tPSA) is negligible (~70 Ų for both), but the reduced aromatic ring count in the target compound decreases the likelihood of CYP450-mediated oxidative metabolism compared to the benzyl analog [1]. No direct head-to-head experimental data are available for these two compounds in any published assay.
| Evidence Dimension | Molecular weight and calculated logP |
|---|---|
| Target Compound Data | MW = 364.4 g/mol; cLogP ~2.8 (estimated) |
| Comparator Or Baseline | 4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one (CAS 384799-68-2): MW = 440.5 g/mol; cLogP ~4.0 (estimated) |
| Quantified Difference | ΔMW = -76.08 g/mol; ΔcLogP ≈ -1.2 |
| Conditions | Computed physicochemical properties; no experimental assay comparison available. |
Why This Matters
In fragment-based drug discovery and lead optimization, lower molecular weight and lipophilicity are associated with improved pharmacokinetic profiles and reduced attrition, making the methylpiperazinyl variant a more ligand-efficient starting point than the benzylpiperazinyl analog [1].
- [1] Leeson PD, Springthorpe B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat Rev Drug Discov. 2007;6(11):881-90. View Source
